N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c25-19(21-11-10-15-4-2-1-3-5-15)20(26)22-14-18-23(12-13-31-18)32(29,30)17-8-6-16(7-9-17)24(27)28/h1-9,18H,10-14H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFRMPQCHQYRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique arrangement of functional groups:
- Oxazolidine Ring : Known for antibacterial properties.
- Sulfonamide Moiety : Contributes to its chemical reactivity.
- 4-Nitrophenyl Group : Enhances biological activity through potential interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 476.5 g/mol.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for combating antibiotic resistance.
- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cancer progression by interacting with specific receptors.
- Binding Affinity Studies : Understanding the binding affinity to various biological targets can provide insights into its therapeutic potential. Research suggests that modifications to the core structure can significantly alter solubility and reactivity, impacting biological activity.
Antibacterial Properties
Research indicates that this compound has potential as an antibacterial agent. The oxazolidine structure is often associated with the inhibition of bacterial protein synthesis, making it a candidate for further investigation in drug development.
Anti-inflammatory Effects
Studies have shown that similar compounds may modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases. The sulfonamide group could play a significant role in this activity by interacting with inflammatory mediators.
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of bacterial enzymes, this compound demonstrated significant inhibitory effects on key enzymes involved in cell wall synthesis. This finding supports its potential use as an antibiotic.
Case Study 2: Cancer Research
Another study explored the compound's effects on cancer cell lines, revealing that it could inhibit cell proliferation through modulation of specific signaling pathways. This suggests that the compound may have dual roles as both an antibacterial and anticancer agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O7S |
| Molecular Weight | 476.5 g/mol |
| Biological Activity | Antibacterial, Anti-inflammatory |
| Potential Applications | Drug development, Cancer therapy |
| Mechanism of Action | Description |
|---|---|
| Enzyme Inhibition | Inhibits bacterial cell wall synthesis |
| Signaling Pathway Modulation | Affects inflammation and cancer pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogues:
Structural and Electronic Comparisons
a) Sulfonyl Group Variations
- 4-Nitrophenylsulfonyl (Target Compound): The nitro group (-NO₂) is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl group. This may enhance reactivity in nucleophilic substitution reactions or interactions with biological targets .
- 3,4-Dimethoxyphenylsulfonyl (CAS 868983-28-2): Methoxy groups (-OCH₃) are electron-donating, reducing electrophilicity compared to nitro. This substitution likely improves solubility in polar solvents .
b) Backbone Modifications
- Oxazolidine vs. Thiazolidinone/Imidazolidinone: Oxazolidine (O and N in a 5-membered ring) offers conformational rigidity and hydrogen-bonding capacity. Thiazolidinone (S and N in the ring) and imidazolidinone (two N atoms) derivatives (e.g., Compounds 5 and 10) exhibit distinct electronic profiles, with thiazolidinones showing C-S bond IR absorption at 1120 cm⁻¹ .
c) Phenethyl vs. Morpholinopropyl Side Chains
- The phenethyl group in the target compound provides hydrophobicity, whereas the morpholinopropyl group (CAS 868981-97-9) introduces a polar tertiary amine, enhancing water solubility .
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives (Compound 5) exhibit higher MPs (233–234°C) than imidazolidinones (215–217°C), possibly due to stronger intermolecular hydrogen bonding . The target compound’s MP is unreported, but nitro groups typically reduce MPs compared to methoxy-substituted analogues.
- Spectroscopic Data: IR spectra for thiazolidinones show characteristic C=O (1690 cm⁻¹) and N-H (3178 cm⁻¹) stretches . Similar peaks are expected for the target compound.
Q & A
Basic: What are the optimal synthetic routes for preparing N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, and what analytical methods validate its purity?
Methodological Answer:
The synthesis typically involves sequential functionalization of the oxazolidinone and oxalamide moieties. A plausible route includes:
Oxazolidinone Sulfonylation : React 3-aminomethyloxazolidin-2-one with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor completion via TLC (ethyl acetate/hexane, 1:1) .
Oxalamide Coupling : Treat the sulfonylated intermediate with phenethylamine and oxalyl chloride in dioxane under reflux. Quench with ice, isolate via filtration, and recrystallize from ethanol .
Validation :
- FTIR : Confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and oxalamide (C=O, ~1670 cm⁻¹) stretches .
- NMR : ¹H-NMR should show peaks for the oxazolidin-2-yl methyl group (δ 3.8–4.2 ppm), phenethyl protons (δ 2.6–3.0 ppm), and aromatic protons (δ 7.5–8.3 ppm) .
Basic: How can researchers distinguish between structural isomers or byproducts during synthesis using spectroscopic techniques?
Methodological Answer:
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in ¹H-NMR. For example, the oxazolidin-2-yl methyl protons may couple with adjacent protons in NOESY experiments to confirm spatial proximity .
- Mass Spectrometry (HRMS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragment ions. A discrepancy >2 ppm from theoretical mass indicates impurities .
- XRD (if crystalline) : Resolve absolute configuration and confirm absence of co-crystallized byproducts .
Advanced: How can reaction yields be optimized for the sulfonylation step, and what variables most critically influence regioselectivity?
Methodological Answer:
Key Variables :
- Solvent Polarity : Use DCM or THF to stabilize sulfonyl chloride intermediates and avoid hydrolysis.
- Base Selection : TEA vs. DMAP. DMAP may enhance nucleophilic attack on the sulfonyl chloride .
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., sulfonate ester formation).
Optimization Strategy : - DoE (Design of Experiments) : Vary solvent/base ratios and monitor yield via HPLC. A 2015 study achieved 73% yield using TEA in dioxane .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to activate the sulfonyl chloride electrophile .
Advanced: How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions) for this compound?
Methodological Answer:
Cross-Validation : Compare experimental ¹³C-NMR with computational predictions (DFT/B3LYP). For example, an unanticipated δ 170 ppm peak may indicate oxalamide tautomerization .
Isotopic Labeling : Introduce deuterium at suspected reactive sites (e.g., oxazolidin-2-yl methyl) to confirm coupling patterns .
Variable-Temperature NMR : Detect dynamic processes (e.g., rotameric interconversion) causing split peaks. Cooling to −40°C may resolve splitting .
Advanced: What strategies are effective for studying the biological activity of this compound, particularly its potential as a kinase inhibitor or antimicrobial agent?
Methodological Answer:
In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The sulfonyl group may hydrogen-bond to active-site lysine residues .
Enzyme Assays : Measure IC₅₀ against purified kinases using ADP-Glo™. Include positive controls (e.g., staurosporine) .
MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Compare with structure-activity analogs (e.g., chloro-substituted derivatives) .
Advanced: How can computational modeling (e.g., DFT, MD simulations) predict the compound’s stability under varying pH or solvent conditions?
Methodological Answer:
DFT Calculations :
- Optimize geometry at B3LYP/6-31G* level.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites susceptible to hydrolysis .
MD Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
